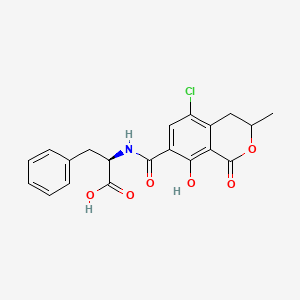

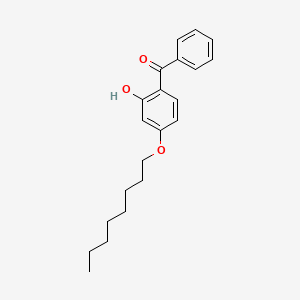

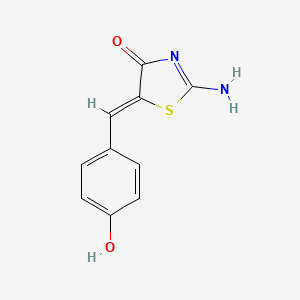

(Z)-2-氨基-5-(4-羟基苄叉基)噻唑-4(5H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mirin is an MRN-ATM pathway inhibitor blocking 3’ and 5’ exonuclease activity associated with Mre11, inducing G2 cell cycle arrest.

Mirin is a Mre11-Rad50-Nbs1 (MRN)-ATM pathway inhibitor.

科学研究应用

微生物降解

该化合物可能参与微生物降解途径。 上海交通大学生命科学与技术学院的一项研究揭示了两种二氯硝基苯的代谢机制和进化起源 .

新型杂环化合物的合成

米林可作为原料合成新的丙烯腈衍生物,然后用于制备新的杂环化合物 . 关键前体N-(1H-苯并[d]咪唑-2-基)羰基肼酰氰化物(2)通过在吡啶中用丙二腈重氮化2-氨基-苯并[d]咪唑(1)制备 .

生物活性筛选

新合成的杂环化合物可以进行生物活性筛选功能评估 . 例如,化合物14显示出比其他化合物更高的ABTS和抗肿瘤活性 .

抗肿瘤活性

几种合成的化合物对各种细胞系表现出强效作用,包括HepG2、WI-38、VERO和MCF-7 . 这表明其在癌症研究和治疗中具有潜在应用价值。

对接研究

合成的化合物也可用于对接研究,以了解它们与生物靶点的相互作用 . 例如,发现化合物24与Arg184和Lys179形成氢键,使其稳定在口袋内 .

新药开发

作用机制

Target of Action

Mirin is a potent inhibitor of the Mre11-Rad50-Nbs1 (MRN) complex . The MRN complex plays a crucial role in the detection and repair of DNA double-strand breaks (DSBs), which are potentially lethal to cells .

Mode of Action

Mirin prevents the MRN-dependent activation of ATM (ataxia-telangiectasia mutated) without affecting ATM protein kinase activity . It also inhibits the Mre11-associated exonuclease activity . This inhibition blocks the 3’ to 5’ exonuclease activity associated with Mre11, which is essential for the processing of DSBs .

Biochemical Pathways

The inhibition of the MRN complex by Mirin impacts the cellular response to DSBs. It prevents the activation of ATM, a key player in the cellular response to DSBs . This leads to the abolition of the G2/M checkpoint, a critical control point in the cell cycle . Furthermore, Mirin strongly inhibits homology-directed repair (HDR), a major pathway for the repair of DSBs .

Pharmacokinetics

It is known that mirin is soluble in dmso , suggesting that it may have good bioavailability

Result of Action

The inhibition of the MRN complex by Mirin leads to several cellular effects. It induces a substantial G2 arrest, preventing cells from progressing through the cell cycle . Additionally, it increases apoptosis, or programmed cell death . These effects can potentially be exploited for therapeutic purposes, particularly in the treatment of cancer.

Action Environment

The action of Mirin can be influenced by various environmental factors. For instance, the enzymatic action of rice-koji on the starchy substrate of glutinous rice yields sugar, a process known as saccharification . The high alcohol content suppresses the growth of any other micro-organisms and keeps the mixture from spoiling This suggests that the action of Mirin could be influenced by factors such as temperature, pH, and the presence of other substances

属性

CAS 编号 |

1198097-97-0 |

|---|---|

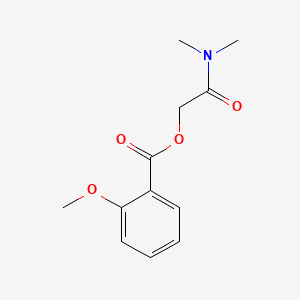

分子式 |

C10H8N2O2S |

分子量 |

220.25 g/mol |

IUPAC 名称 |

5-[(4-hydroxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C10H8N2O2S/c11-10-12-9(14)8(15-10)5-6-1-3-7(13)4-2-6/h1-5,13H,(H2,11,12,14) |

InChI 键 |

YBHQCJILTOVLHD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)O |

手性 SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)N=C(S2)N)O |

规范 SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=N)S2)O |

外观 |

Solid powder |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Mirin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Mirin, and how does it exert its inhibitory effect?

A1: Mirin primarily targets the Mre11 nuclease, a crucial component of the MRN complex (Mre11-Rad50-Nbs1) involved in DNA double-strand break (DSB) repair. [, ] Although the exact mechanism remains unclear, in silico analyses suggest that Mirin docks onto the active site of Mre11, potentially hindering its nuclease activity. [, ]

Q2: What are the downstream consequences of Mirin-mediated Mre11 inhibition in the context of DNA damage repair?

A2: Inhibiting Mre11 with Mirin disrupts the MRN complex's function in DSB repair, leading to several downstream effects:

- Impaired DSB repair: Mirin treatment hinders the repair of DSBs, causing their accumulation within cells. [, , ] This effect is particularly pronounced in cells deficient in BRCA2, a protein crucial for homologous recombination (HR) repair. [, ]

- Cell cycle arrest and apoptosis: The accumulation of unrepaired DSBs triggers cell cycle arrest, primarily in the S-phase, and ultimately leads to apoptosis, a form of programmed cell death. [, ]

- Shift in DNA repair pathway balance: Mirin treatment not only impairs HR but also influences the balance between HR and the more error-prone non-homologous end joining (NHEJ) repair pathway, potentially leading to increased mutagenesis. [, ]

Q3: Mirin has shown promise in enhancing the efficacy of carboplatin, a chemotherapeutic drug. How does this synergistic effect occur?

A3: Carboplatin induces DNA crosslinks, a type of DNA damage. Cancer cells often develop resistance to carboplatin by upregulating HR to repair these crosslinks. [] Mirin, by inhibiting Mre11 and thus HR, hinders this repair process, making the cancer cells more susceptible to carboplatin's cytotoxic effects. []

Q4: What is the molecular formula and weight of Mirin?

A4: Unfortunately, the provided research papers do not disclose the molecular formula and weight of Mirin.

Q5: Is there any spectroscopic data available for Mirin, such as UV-Vis or IR spectra?

A5: The provided research papers do not contain information regarding the spectroscopic data for Mirin.

Q6: The research primarily focuses on Mirin's biological activity. Is there any information on its material compatibility, stability under various conditions, or catalytic properties?

A6: The provided research focuses exclusively on Mirin's biological effects, particularly in the context of DNA damage and cancer. Therefore, information about its material compatibility, stability in non-biological environments, or any potential catalytic properties is absent from these studies.

Q7: Have there been any computational studies to understand Mirin's interaction with Mre11 or explore structure-activity relationships?

A7: While the research mentions "in silico analysis" showing Mirin docking onto the active site of Mre11, [, ] specific details about the computational methods employed or any structure-activity relationship studies are not provided.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。